![molecular formula C9H10N2O2S B3023446 2-(4-Nitrophenyl)-1,3-thiazolidine CAS No. 831-25-4](/img/structure/B3023446.png)
2-(4-Nitrophenyl)-1,3-thiazolidine
Overview
Description
“2-(4-Nitrophenyl)-1,3-thiazolidine” is a compound that contains a nitrophenyl group and a thiazolidine ring. Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “2-(4-Nitrophenyl)-1,3-thiazolidine” are not available, nitrophenols and thiazolidines are often synthesized through various chemical reactions. For instance, nitrophenols can be produced by nitration of phenol . Thiazolidines can be synthesized from aldehydes or ketones reacting with cysteamine .Chemical Reactions Analysis
Nitrophenols are known to undergo various chemical reactions, including reduction reactions . Thiazolidines can participate in a variety of chemical reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitrophenyl)-1,3-thiazolidine” would depend on its specific structure. Nitrophenols are typically solids at room temperature and are highly soluble in water .Scientific Research Applications
- The compartmentalized water droplets in the Pickering emulsion effectively confined the ionic liquid, leading to continuous-flow conditions and excellent durability. Compared to traditional liquid–liquid slug-flow microreactors and batch reactors, the Pickering-emulsion-based system showed higher interfacial area between the catalytic and reactant phases, resulting in a remarkable yield of 90% for 2,2′-(4-nitrophenyl) dipyrromethane .
- This compound has intriguing properties and finds applications in scientific research. Its utility spans from drug discovery to material synthesis .
- A green approach has been developed for the synthesis of a series of benzylidene acrylate derivatives from differently substituted aromatic/heterocyclic aldehydes and ethyl cyanoacetate. This compound has potential applications in various fields.
- INT is a commonly applied tetrazolium salt, although it is toxic for prokaryotes on short time scales. Researchers use it as a proxy for oxygen consumption rates . However, its toxicity must be considered when interpreting results .
Microreactor-Assisted Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4,9-10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGPMCASSSEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902835 | |
Record name | NoName_3399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)thiazolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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